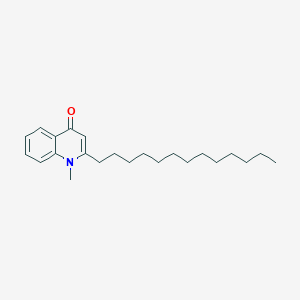
Dihydroevocarpine
Overview
Description
Dihydroevocarpine is a naturally occurring alkaloid found in the plant Evodia rutaecarpa. It is known for its potent biological activities, including anti-inflammatory and anti-cancer properties. The compound has a molecular formula of C23H35NO and a molecular weight of 341.53 g/mol .
Mechanism of Action
Target of Action
Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has been found to target several key proteins and enzymes in the body . It is a moderate modulator of p-glycoprotein (p-gp) activity and shows more potent inhibitory effects against Monoamine Oxidase B (MAO-B) compared to MAO-A . Additionally, it has been found to suppress the activity of mTORC1/2 , which are key components of the mTOR pathway .
Mode of Action
This compound interacts with its targets, leading to a series of biochemical reactions. By inhibiting the activity of mTORC1/2, it suppresses the mTOR pathway . This inhibition leads to cytotoxicity in acute myeloid leukemia cells . Furthermore, it modulates the activity of p-gp and inhibits MAO-B, which could potentially influence neurotransmitter levels in the brain .
Biochemical Pathways
The mTOR pathway, which this compound targets, plays a key role in cell growth, proliferation, and survival . By suppressing the mTOR pathway, this compound can induce cytotoxicity, apoptosis, and G0/G1 arrest in acute myeloid leukemia cells .
Pharmacokinetics
Its ability to induce cytotoxicity in acute myeloid leukemia cells suggests that it can reach its targets in the body effectively .
Result of Action
The primary result of this compound’s action is the induction of cytotoxicity in acute myeloid leukemia cells . This is achieved through the suppression of the mTOR pathway, leading to apoptosis and G0/G1 arrest . Additionally, its modulation of p-gp and inhibition of MAO-B could potentially have effects on neurotransmitter levels .
Biochemical Analysis
Biochemical Properties
Dihydroevocarpine interacts with various biomolecules, including enzymes and proteins. It has been found to suppress the mTORC1/2 activity , which plays a key role in mediating interactions in the cellular microenvironment .
Cellular Effects
This compound has been shown to induce cytotoxicity, apoptosis, and G0/G1 arrest in acute myeloid leukemia (AML) cells . It also inhibits tumor growth in an AML xenograft model . Furthermore, it has been found to have potent anti-Helicobacter pylori activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the mTOR pathway via suppressing the mTORC1/2 activity . This suppression overcomes the protective effect of the bone marrow microenvironment on AML cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroevocarpine can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the dried, unripe fruits of Evodia rutaecarpa using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the active compounds using solvents. The extract is further purified to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydroevocarpine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Dihydroevocarpine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: It is used in the development of pharmaceuticals and as a natural product in traditional medicine.
Comparison with Similar Compounds
- Rutaecarpine
- Evodiamine
- N-formyldihydrorutaecarpine
- Limonin
- Rutaevine
Comparison: Dihydroevocarpine is unique due to its specific inhibition of the mTORC1/2 pathway, which is not as prominently observed in similar compounds like rutaecarpine and evodiamine. Additionally, this compound exhibits potent anti-Helicobacter pylori activity, which is a distinguishing feature compared to other related alkaloids .
Properties
IUPAC Name |
1-methyl-2-tridecylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h14-15,17-19H,3-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCRAGHDDLXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316469 | |
| Record name | Dihydroevocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15266-35-0 | |
| Record name | Dihydroevocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroevocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


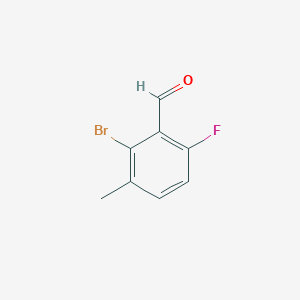
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)

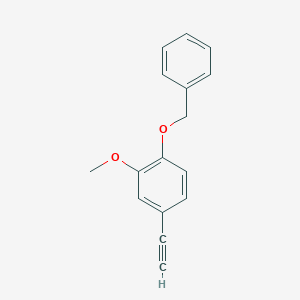
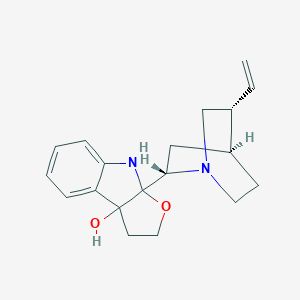

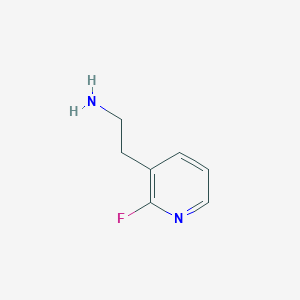
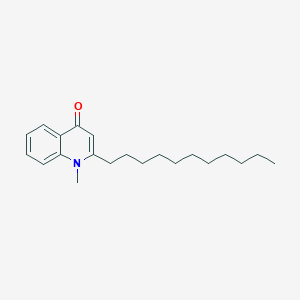
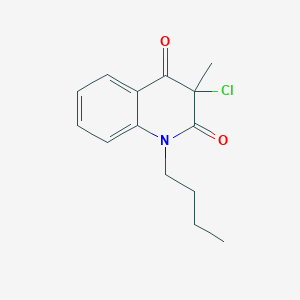
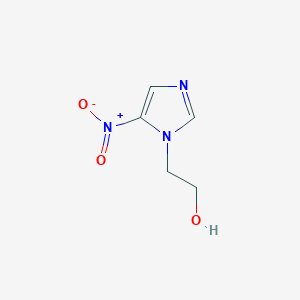
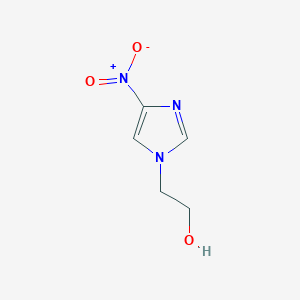
![methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B119185.png)


